N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide: is a chemical compound that features a tetrazole ring, a cyclohexyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide typically involves multistep organic reactions. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclohexyl group is introduced via alkylation, and the final step involves the coupling of the tetrazole derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-methylcyclohexanaminium
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-12-8-6-11(7-9-12)15(22)17-10-14-18-19-20-21(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKXYHLQMNKWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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